molecular formula C12H5Cl3FN3 B14947607 3,5,6-Trichloro-4-(3-fluoro-phenylamino)-pyridine-2-carbonitrile

3,5,6-Trichloro-4-(3-fluoro-phenylamino)-pyridine-2-carbonitrile

Cat. No.: B14947607
M. Wt: 316.5 g/mol
InChI Key: APOIQISAZIMYHV-UHFFFAOYSA-N
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Description

3,5,6-Trichloro-4-(3-fluoro-phenylamino)-pyridine-2-carbonitrile is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trichloro-4-(3-fluoro-phenylamino)-pyridine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Nitration: Introduction of a nitro group to the pyridine ring.

    Reduction: Conversion of the nitro group to an amino group.

    Halogenation: Introduction of chlorine atoms to specific positions on the pyridine ring.

    Amination: Reaction with 3-fluoroaniline to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trichloro-4-(3-fluoro-phenylamino)-pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

    Coupling Reagents: Palladium catalysts, copper catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while substitution could introduce new functional groups to the pyridine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5,6-Trichloro-4-(3-fluoro-phenylamino)-pyridine-2-carbonitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    3,5,6-Trichloro-4-aminopyridine-2-carbonitrile: Lacks the fluoro-phenyl group.

    4-(3-Fluoro-phenylamino)-pyridine-2-carbonitrile: Lacks the trichloro substitution.

    3,5,6-Trichloro-4-(phenylamino)-pyridine-2-carbonitrile: Lacks the fluoro substitution on the phenyl ring.

Uniqueness

3,5,6-Trichloro-4-(3-fluoro-phenylamino)-pyridine-2-carbonitrile is unique due to the combination of trichloro and fluoro-phenyl substitutions, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness could make it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H5Cl3FN3

Molecular Weight

316.5 g/mol

IUPAC Name

3,5,6-trichloro-4-(3-fluoroanilino)pyridine-2-carbonitrile

InChI

InChI=1S/C12H5Cl3FN3/c13-9-8(5-17)19-12(15)10(14)11(9)18-7-3-1-2-6(16)4-7/h1-4H,(H,18,19)

InChI Key

APOIQISAZIMYHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=C(C(=NC(=C2Cl)C#N)Cl)Cl

Origin of Product

United States

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